molecular formula C17H14N4S B2609478 2-(Allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile CAS No. 476318-80-6

2-(Allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile

Cat. No.: B2609478
CAS No.: 476318-80-6
M. Wt: 306.39
InChI Key: CRZRMTKHWKFDMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of an allylthio group at the 2-position, an amino group at the 6-position, a p-tolyl group at the 4-position, and two cyano groups at the 3 and 5 positions of the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature, solvent (e.g., dichloromethane).

    Reduction: Lithium aluminum hydride, catalytic hydrogenation; reaction conditionslow temperature, inert atmosphere.

    Substitution: Electrophiles (e.g., alkyl halides, acyl chlorides); reaction conditionsbasic or acidic medium, elevated temperature.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-(Allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile is unique due to the presence of the allylthio group, which imparts distinct chemical reactivity and biological activity. The combination of the allylthio group with the amino and cyano groups on the pyridine ring enhances its potential for diverse chemical transformations and biological interactions .

Properties

IUPAC Name

2-amino-4-(4-methylphenyl)-6-prop-2-enylsulfanylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4S/c1-3-8-22-17-14(10-19)15(13(9-18)16(20)21-17)12-6-4-11(2)5-7-12/h3-7H,1,8H2,2H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZRMTKHWKFDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC=C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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